molecular formula C8H19NS B12958393 8-Amino-1-octanethiol

8-Amino-1-octanethiol

Cat. No.: B12958393
M. Wt: 161.31 g/mol
InChI Key: BWUPKMHSAHUZGN-UHFFFAOYSA-N
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Description

8-Aminooctane-1-thiol is an organic compound with the molecular formula C8H19NS. It is an amine-based alkanethiol, which means it contains both an amino group (-NH2) and a thiol group (-SH) attached to an octane chain. This compound is known for its ability to form self-assembled monolayers (SAMs) on various surfaces, which makes it useful in a range of scientific and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

8-Aminooctane-1-thiol can be synthesized through several methods. One common approach involves the reaction of 8-bromo-1-octanethiol with ammonia or an amine source under controlled conditions. The reaction typically requires a solvent such as ethanol and is carried out at elevated temperatures to facilitate the substitution reaction .

Industrial Production Methods

In industrial settings, the production of 8-Aminooctane-1-thiol often involves large-scale chemical reactors where the reaction conditions can be precisely controlled. The use of catalysts and optimized reaction parameters ensures high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

8-Aminooctane-1-thiol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The primary mechanism by which 8-Aminooctane-1-thiol exerts its effects is through the formation of self-assembled monolayers (SAMs). The thiol group binds strongly to metal surfaces, such as gold, while the amino group can be modified with various functional groups. This dual functionality allows for the precise control of surface properties and the immobilization of specific molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8-Aminooctane-1-thiol is unique due to its combination of an amino group and a thiol group on an octane chain. This dual functionality allows it to form stable SAMs and be easily modified for various applications, making it more versatile compared to similar compounds .

Properties

Molecular Formula

C8H19NS

Molecular Weight

161.31 g/mol

IUPAC Name

8-aminooctane-1-thiol

InChI

InChI=1S/C8H19NS/c9-7-5-3-1-2-4-6-8-10/h10H,1-9H2

InChI Key

BWUPKMHSAHUZGN-UHFFFAOYSA-N

Canonical SMILES

C(CCCCS)CCCN

Origin of Product

United States

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